

Application Notes and Protocols for T-cell Activation Assays Using BMS-986189

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Compound of Interest		
Compound Name:	BMS-986189	
Cat. No.:	B12365895	Get Quote

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Introduction

T-cell activation is a critical process in the adaptive immune response and a key target for immunomodulatory therapies. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are central to an immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction. **BMS-986189** is a macrocyclic peptide inhibitor that targets the PD-1/PD-L1 interaction, thereby blocking this immunosuppressive signal and restoring T-cell effector functions.[2] These application notes provide detailed protocols for utilizing **BMS-986189** in T-cell activation assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

BMS-986189 functions by disrupting the binding of PD-L1 to the PD-1 receptor on T-cells.[2] This blockade prevents the inhibitory signaling cascade that would otherwise suppress T-cell activity. The engagement of PD-1 by PD-L1 typically leads to the recruitment of the tyrosine phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1.[3] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt.[3][4] By preventing this initial interaction, BMS-986189 effectively "releases the brakes" on T-cells, allowing for



robust activation, proliferation, and cytokine production in the presence of an antigenic stimulus.

Data Presentation

The following tables summarize representative quantitative data for macrocyclic peptide inhibitors of the PD-1/PD-L1 pathway, similar in class to **BMS-986189**. These data illustrate the potency of such compounds in restoring T-cell activity.

Compound	Assay Type	Cell Line	Readout	EC50 / IC50
BMS-57	TCR Responsive Promoter Assay	Jurkat	Luciferase Activity	566 nM
BMS-71	TCR Responsive Promoter Assay	Jurkat	Luciferase Activity	293 nM

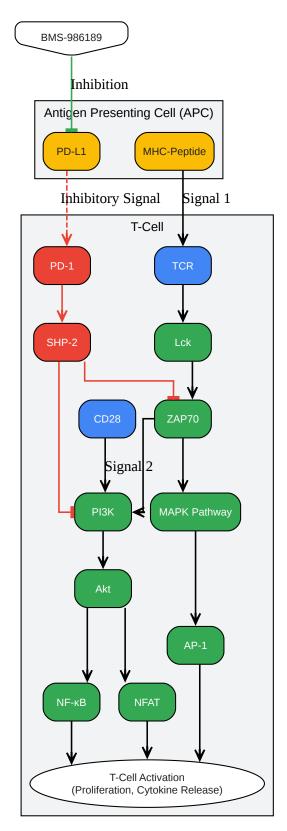
Table 1: Potency of BMS macrocyclic peptides in a T-cell receptor responsive promoter assay. Data is representative of the class of molecules to which **BMS-986189** belongs.[2]

Treatment Condition	T-cell Population	Parameter Measured	Result
Control (T-cells + anti- CD3/CD28)	Human CD4+ T-cells	% Proliferation	60%
BMS-986189 (1 μM) + anti-CD3/CD28	Human CD4+ T-cells	% Proliferation	85%
Control (T-cells + anti- CD3/CD28)	Human CD8+ T-cells	IL-2 Production (pg/mL)	500
BMS-986189 (1 μM) + anti-CD3/CD28	Human CD8+ T-cells	IL-2 Production (pg/mL)	1200

Table 2: Representative data illustrating the expected effect of **BMS-986189** on primary human T-cell proliferation and cytokine production in an in vitro activation assay.



Mandatory Visualizations



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PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-986189.



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Experimental workflow for a T-cell activation assay with **BMS-986189**.

Experimental Protocols Protocol 1: T-Cell Proliferation Assay Using CFSE Dilution

This protocol measures the proliferation of T-cells in response to stimulation and the modulatory effect of **BMS-986189**.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD3+ T-Cell Isolation Kit (e.g., magnetic bead-based)
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM Lglutamine
- Carboxyfluorescein succinimidyl ester (CFSE)
- Anti-CD3/CD28 T-cell activator (beads or soluble antibodies)
- BMS-986189 (stock solution in DMSO)



- 96-well round-bottom culture plates
- FACS buffer (PBS + 2% FBS)
- Flow cytometer

Methodology:

- T-Cell Isolation:
 - Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
 - Isolate CD3+ T-cells from PBMCs using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
 - Assess purity by flow cytometry (>95% CD3+).
- CFSE Labeling:
 - Resuspend isolated T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C, protected from light.
 - Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
 - Wash the cells twice with complete RPMI-1640 medium.
- Assay Setup:
 - Resuspend CFSE-labeled T-cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
 - Plate 100 μL of the cell suspension into each well of a 96-well round-bottom plate.
 - Prepare serial dilutions of BMS-986189 in complete RPMI-1640 medium. Add 50 μL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).



- Add 50 μL of anti-CD3/CD28 T-cell activator to the wells at the manufacturer's recommended concentration. Include an unstimulated control (no activator).
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Flow Cytometry Analysis:
 - Harvest cells and wash with FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the CFSE fluorescence intensity. Proliferating cells will exhibit successive halving of CFSE fluorescence with each cell division.

Protocol 2: Analysis of T-Cell Activation Markers and Cytokine Production

This protocol assesses the expression of early activation markers and the secretion of key cytokines.

Materials:

- Materials from Protocol 1 (excluding CFSE)
- Anti-human CD25-PE and anti-human CD69-APC fluorescently conjugated antibodies
- Human IL-2 and IFN-y ELISA kits
- Brefeldin A (optional, for intracellular cytokine staining)

Methodology:

- Assay Setup:
 - Follow steps 1 and 3 from Protocol 1 for T-cell isolation and assay setup (without CFSE labeling).



• Incubation:

- Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
- (Optional for intracellular staining) Add Brefeldin A 4-6 hours before harvesting to block cytokine secretion.
- Sample Harvesting:
 - Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.
 - Wash the cell pellet with FACS buffer.
- Flow Cytometry for Activation Markers:
 - Resuspend the cell pellet in FACS buffer containing anti-CD25-PE and anti-CD69-APC antibodies.
 - o Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
 - Resuspend in FACS buffer and acquire data on a flow cytometer.
 - Analyze the percentage of CD25+ and CD69+ cells.
- Cytokine Analysis (ELISA):
 - Thaw the collected supernatants.
 - Perform ELISA for IL-2 and IFN-y according to the manufacturer's instructions.
 - Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Conclusion



The provided protocols offer a robust framework for investigating the immunomodulatory effects of **BMS-986189** on T-cell activation. By blocking the PD-1/PD-L1 inhibitory axis, **BMS-986189** is expected to enhance T-cell proliferation, upregulate activation markers, and increase the production of effector cytokines. These assays are essential for the preclinical evaluation of this and other immune checkpoint inhibitors, providing valuable insights into their therapeutic potential.

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